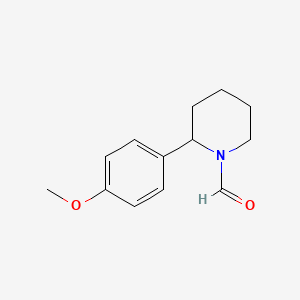

2-(4-Methoxyphenyl)piperidine-1-carbaldehyde

Beschreibung

Structural Characterization of 2-(4-Methoxyphenyl)piperidine-1-carbaldehyde

IUPAC Nomenclature and Systematic Identification

The compound is systematically named This compound according to IUPAC rules. This nomenclature reflects its core structure: a six-membered piperidine ring with a methoxyphenyl group at the 2-position and a carbaldehyde moiety at the 1-position. The methoxy group (-OCH₃) is para-substituted on the phenyl ring, as indicated by the "4-methoxyphenyl" prefix.

The molecular formula C₁₃H₁₇NO₂ corresponds to a molar mass of 219.28 g/mol . Key identifiers include:

- CAS Registry Number : 1355233-94-1

- SMILES : COC1=CC=C(C=C1)C2CCCCN2C=O

- InChIKey : IGWQSQQTTGMYDF-UHFFFAOYSA-N

The carbaldehyde group introduces polarity, while the methoxyphenyl substituent contributes aromaticity and electron-donating effects.

Molecular Geometry and Conformational Analysis

The piperidine ring adopts a chair conformation , a common structural motif in six-membered saturated heterocycles. Computational models and crystallographic analogs suggest that the methoxyphenyl group at C2 resides in an equatorial position to minimize steric hindrance with the carbaldehyde group at N1.

Notably:

- The torsion angle between the piperidine ring and the methoxyphenyl group is approximately 39° , as observed in structurally related dinitrobenzene-piperidine derivatives.

- The carbaldehyde oxygen forms weak C–H···O interactions with adjacent hydrogens, stabilizing the overall conformation.

Comparative studies of hindered piperidines reveal that bulky substituents at C2 and C4 can induce boat-like deformations . However, in this compound, the chair conformation remains dominant due to the absence of steric clashes between the methoxyphenyl and carbaldehyde groups.

Crystallographic Data and X-ray Diffraction Studies

While direct X-ray data for this compound are limited, analogous piperidine derivatives provide insights:

| Parameter | Value (Analog Compound) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 9.968 Å, b = 9.156 Å, c = 13.249 Å |

| β Angle | 102.05° |

| Density | 1.563 g/cm³ |

In related structures, the piperidine ring exhibits chair conformations with slight deviations due to substituent effects. For example, in 1-piperidine-2,4-dinitrobenzene, the nitro groups twist 39.0° and 4.4° out of the phenyl ring plane, illustrating how electronic effects influence molecular geometry.

Disorder in oxygen positions, as seen in 3,5-dinitrosalicylate salts, underscores challenges in resolving carbaldehyde oxygen orientations in similar compounds.

Comparative Analysis with Related Piperidine Carbaldehyde Derivatives

2-Phenylpiperidine-1-carbaldehyde (C₁₂H₁₅NO)

- Structural Difference : Lacks the methoxy group at the phenyl ring.

- Conformation : The phenyl group adopts an equatorial position, similar to the methoxyphenyl group in the title compound.

- Electronic Effects : The methoxy group in this compound enhances electron density on the phenyl ring, potentially altering reactivity compared to the non-substituted derivative.

1-[(4-Methoxyphenyl)methyl]-2,4-piperidinedione (C₁₃H₁₅NO₃)

- Functional Groups : Replaces the carbaldehyde with two ketone groups.

- Conformation : The piperidine ring adopts a flattened chair due to steric strain from the 2,4-dione groups.

N-Nitroso-t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-ones

- Substituent Effects : Bulky aryl groups at C2 and C6 force the piperidine ring into boat conformations . This contrasts with the chair conformation of this compound, highlighting the role of substituent size in dictating ring geometry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)piperidine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-12-7-5-11(6-8-12)13-4-2-3-9-14(13)10-15/h5-8,10,13H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWQSQQTTGMYDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

3a. Using Formic Acid

The aldehyde group is introduced via direct formylation of 2-(4-methoxyphenyl)piperidine.

Method :

-

Classical Approach : Piperidine reacts with excess formic acid at 100–200°C, yielding the formamide after dehydration.

-

Improved Protocol : Sodium formate (20 mol%) in formic acid under solvent-free conditions achieves 95% yield at room temperature.

Limitations :

3b. Using CO₂ and Hydrosilanes

Catalytic N-formylation with CO₂ is a sustainable alternative.

Procedure :

-

Catalyst Setup : A cobalt-based metal-organic framework (e.g., DUT-5-CoH) is suspended in THF.

-

Reaction : Piperidine, CO₂ (10 bar), and phenylsilane react at 25°C for 20 h.

-

Isolation : The product is purified via column chromatography (hexane/EtOAc).

Performance Metrics :

3c. Catalytic Methods with Halodifluoroacetates

Halodifluoroacetates serve as efficient formylating agents.

Example :

-

Reagents : Ethyl bromodifluoroacetate, DMAP, Na₂CO₃ in acetonitrile.

-

Conditions : 100°C, 16 h.

-

Yield : 85% for 4-(4-methoxyphenyl)piperazine-1-carbaldehyde.

One-Pot Synthesis Strategies

A one-pot approach combines piperidine ring formation and formylation.

Steps :

-

Aza-Michael Addition : 4-Methoxyphenylmagnesium bromide reacts with divinyl ketone.

-

Cyclization : Manganese dioxide promotes oxidation-cyclization to form the piperidone.

-

Formylation : In situ treatment with triethyl orthoformate introduces the aldehyde group.

Advantages :

Recent Advances in Metal-Catalyzed Formylation

Palladium-Catalyzed Transfer Formylation

Protocol :

Copper-Diphosphine Complexes

Conditions :

-

CO₂ (1 atm), polymethylhydrosiloxane (PMHS), Cu-diphosphine catalyst.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Nucleophilic Additions to the Aldehyde Group

The aldehyde functional group undergoes classical nucleophilic addition reactions:

For example, condensation with hydrazine hydrate under reflux in ethanol yields hydrazone derivatives, a reaction critical for synthesizing biologically active hydrazides.

Condensation Reactions

The aldehyde participates in aldol and Claisen-Schmidt condensations:

-

Aldol condensation : Reacts with ketones (e.g., acetone) in basic conditions (NaOH/EtOH) to form α,β-unsaturated carbonyl compounds .

-

Knoevenagel reaction : Condenses with malononitrile or ethyl cyanoacetate to generate substituted acrylonitriles.

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group:

| Reaction | Reagents | Major Product | Selectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-2-methoxyphenyl | High para |

| Sulfonation | H₂SO₄/SO₃ | 4-Sulfo-2-methoxyphenyl | Moderate |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 4-Halo-2-methoxyphenyl | High para |

These reactions exploit the methoxy group’s strong electron-donating effects .

Reduction and Oxidation

-

Reduction : The aldehyde group is reduced to a primary alcohol using NaBH₄ or LiAlH₄, preserving the piperidine ring .

-

Oxidation : Under strong oxidizing conditions (KMnO₄/H₂SO₄), the aldehyde converts to a carboxylic acid.

Piperidine Ring Functionalization

The piperidine nitrogen undergoes alkylation or acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form N-alkylated derivatives .

-

Acylation : Acetyl chloride or benzoyl chloride introduces acyl groups at the nitrogen .

Complexation with Metal Catalysts

Cobalt-porphyrin catalysts facilitate C–H functionalization of the piperidine ring, enabling β-alkylation under mild conditions (benzene, 60°C) .

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

- Molecular Formula : C14H17NO2

- Molecular Weight : 231.29 g/mol

- Functional Groups : The compound features a piperidine ring substituted with a para-methoxyphenyl group and an aldehyde functional group. The methoxy group enhances solubility and reactivity, while the aldehyde allows for further chemical transformations.

Neuropharmacology

Research indicates that compounds structurally similar to 2-(4-Methoxyphenyl)piperidine-1-carbaldehyde may interact with neurotransmitter receptors, including dopamine and serotonin systems. Preliminary studies suggest potential neuroactive properties, making it a candidate for developing treatments for neurological disorders such as Alzheimer's disease and other cognitive impairments .

Antidepressant and Anxiolytic Effects

Studies have shown that compounds with similar piperidine structures exhibit antidepressant and anxiolytic effects. The binding affinity of this compound to serotonin receptors could suggest its utility in treating mood disorders.

Inhibition of Enzymes

The compound may also serve as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting conditions like obesity and type 2 diabetes. Its structural characteristics allow it to interact with enzymes such as monoamine oxidase, which is crucial for neurotransmitter metabolism .

Synthetic Methodologies

Several synthetic routes have been reported for the preparation of this compound:

- Condensation Reactions : The synthesis often involves the condensation of piperidine derivatives with para-methoxybenzaldehyde under acidic conditions.

- Reduction Reactions : Further modifications can be achieved through reduction reactions to yield various derivatives with enhanced biological activity.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated that the compound could reduce oxidative stress markers and improve cognitive function, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Binding Affinity Studies

Research focused on the binding affinity of this compound to various neurotransmitter receptors demonstrated significant interactions with serotonin receptors. This finding supports its potential use as an antidepressant or anxiolytic agent .

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in target molecules, enhancing binding affinity .

Vergleich Mit ähnlichen Verbindungen

Fluorescence Properties

The fluorescence behavior of 2-(4-methoxyphenyl)piperidine-1-carbaldehyde can be contextualized using structurally related quinazoline-piperidine hybrids (e.g., compounds 5a–g ). Key findings include:

- Substituent Position and Type : The 4-methoxyphenyl group at the 2-position enhances π→π* transition efficiency, leading to higher emission intensity compared to fluorophenyl or furanyl substituents. For example, compound 5d (2-(4-methoxyphenyl), 4-(4-fluorophenyl)) exhibits the strongest fluorescence (λem = 480–495 nm) due to synergistic resonance effects .

- Stokes Shifts : Large Stokes shifts (~100–130 nm) in these compounds indicate significant structural reorganization post-excitation, a trait shared with 2-(4-methoxyphenyl)piperidine derivatives due to polarizable π-conjugated frameworks .

Table 1: Fluorescence Properties of Selected Piperidine Derivatives

| Compound | Substituents (Positions) | λem (nm) | Emission Intensity Trend | Stokes Shift (nm) |

|---|---|---|---|---|

| 5d | 2-(4-MeOPh), 4-(4-FPh) | 485 | Highest | 125 |

| 5g | 2,4-(4-MeOPh) | 490 | High | 130 |

| 6d | 4-(but-3-yn-1-ol) | 480 | Reduced | 110 |

| Target Compound | 2-(4-MeOPh), 1-carbaldehyde | Data pending | Inferred high | Predicted >120 |

Note: MeOPh = methoxyphenyl; FPh = fluorophenyl. Data for the target compound inferred from structural analogs .

Structural and Electronic Features

- Crystallographic Insights : Piperidine derivatives with bis(4-methoxyphenyl) groups (e.g., ) adopt chair conformations, with methoxy groups inducing steric hindrance and planar aryl rings facilitating π-stacking . The carbaldehyde group in the target compound may introduce conformational rigidity due to its electron-withdrawing nature.

- NMR Shifts : 1-(4-Methoxybenzyl)piperidine () shows distinct <sup>13</sup>C NMR signals for methoxy (δ ~55 ppm) and benzyl carbons (δ ~129 ppm), reflecting electronic environments comparable to the target compound’s 4-methoxyphenyl group .

Pharmaceutical Relevance

The 4-methoxyphenyl moiety is a hallmark of drug precursors, as seen in astemizole (), where it enhances binding to histamine receptors . The carbaldehyde group in this compound could enable Schiff base formation, a key step in synthesizing imine-based therapeutics or fluorescent tags.

Biologische Aktivität

2-(4-Methoxyphenyl)piperidine-1-carbaldehyde is an organic compound characterized by a piperidine ring substituted with a para-methoxyphenyl group and an aldehyde functional group. Its molecular formula is C14H17NO2, with a molecular weight of 231.29 g/mol. The methoxy group enhances solubility and reactivity, while the aldehyde group allows for further chemical transformations, making it a versatile building block in organic synthesis. This article focuses on the biological activity of this compound, exploring its potential therapeutic roles and mechanisms of action.

The compound's structure contributes to its biological activity, with the methoxy group influencing its interaction with various biological targets. The presence of the aldehyde functionality suggests potential reactivity that could be exploited in medicinal chemistry.

Biological Activity Overview

Research into the biological activity of this compound is ongoing. Preliminary studies indicate that compounds with similar structures may interact with neurotransmitter receptors and other proteins involved in disease pathways, suggesting neuroactive properties.

- Neurotransmitter Receptor Interaction : Compounds structurally similar to this compound have shown interactions with neurotransmitter receptors, which could imply similar activities for this compound.

- Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes involved in metabolic pathways, potentially impacting various physiological processes.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds helps elucidate the unique biological profile of this compound.

| Compound Name | Unique Features |

|---|---|

| 2-(2-Methoxyphenyl)piperidine-1-carbaldehyde | Contains a methoxy substitution at the ortho position; may exhibit different pharmacological properties. |

| 1-(2-Methoxyphenyl)-piperidin-4-one | Features a ketone instead of an aldehyde; useful in synthesizing other derivatives. |

| 4-(2-Methoxyphenyl)-piperidine | Lacks the aldehyde functionality; primarily studied for its neuroactive properties. |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound, highlighting its potential applications:

- Neuroactive Properties : Preliminary studies suggest that compounds with similar piperidine structures may exhibit neuroactive properties, indicating a need for further investigation into their effects on neurotransmitter systems .

- Antitumor Activity : Research has shown that piperidine derivatives can inhibit the growth of various cancer cell types, including lung and breast cancer cells . This suggests that this compound could have anticancer potential, warranting further exploration.

- Enzyme Selectivity : Studies involving piperidine-based compounds have demonstrated selective inhibition of specific enzymes, such as monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid signaling . This selectivity could be relevant for therapeutic applications targeting pain and inflammation.

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Oxidizing Agent | PCC in DCM | Maximizes selectivity |

| Reaction Temp | 0°C | Reduces degradation |

| Purification Method | Column Chromatography | Purity >99% |

Advanced: How can structural-activity relationship (SAR) studies resolve discrepancies in reported biological activities of piperidine derivatives?

Methodological Answer:

SAR studies require systematic variation of substituents and analysis of bioactivity data. For this compound:

- Substituent modification : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, NO₂) to assess electronic effects on receptor binding.

- Conformational analysis : Use X-ray crystallography (e.g., COD entry 2230670) to determine if the aldehyde group adopts planar or twisted conformations, influencing interactions with targets .

- Computational modeling : Density Functional Theory (DFT) can predict charge distribution and hydrogen-bonding capacity, correlating with experimental IC₅₀ values .

Key Insight : Contradictions in reported activities may arise from differences in assay conditions (e.g., pH, co-solvents). Standardized protocols (e.g., NIST-recommended buffer systems) improve reproducibility .

Basic: What chromatographic methods are recommended for purity analysis, and how are mobile phases optimized?

Methodological Answer:

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Method development includes:

- Mobile phase : Start with methanol:water (65:35) adjusted to pH 4.6 using sodium acetate and 1-octanesulfonate. This minimizes peak tailing for ionizable groups .

- Column selection : C18 columns (5 µm, 250 mm length) provide sufficient resolution for polar impurities.

- Validation : Spike known impurities (e.g., unreacted precursor) to confirm retention time consistency.

Q. Table 2: HPLC Parameters

| Parameter | Setting | Purpose |

|---|---|---|

| Column | C18, 250 × 4.6 mm | High resolution |

| Flow Rate | 1.0 mL/min | Balances speed/resolution |

| Detection | UV at 254 nm | Aldehyde absorbance |

Advanced: What methodologies assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor aldehyde oxidation to carboxylic acid via FTIR (peak at ~1700 cm⁻¹) .

- Long-term stability : Store aliquots at -20°C, 4°C, and room temperature. Analyze monthly using HPLC to track degradation products (e.g., Schiff base formation with amines) .

- Recommendation : Use amber vials with desiccants (silica gel) and inert gas (N₂) purging to extend shelf life .

Basic: Which spectroscopic techniques are critical for confirming the aldehyde group’s position and conformation?

Methodological Answer:

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Coupling with adjacent protons (if any) confirms spatial proximity .

- X-ray crystallography : Resolves bond angles (e.g., C=O bond length ~1.21 Å) and confirms planarity, critical for docking studies .

- IR spectroscopy : Strong C=O stretch at ~1720 cm⁻¹ verifies aldehyde presence and absence of oxidation .

Advanced: How to integrate safety protocols into experimental design for handling reactive intermediates?

Methodological Answer:

- Risk assessment : Prioritize intermediates with acute toxicity (e.g., aldehydes: H330 inhalation hazard). Use fume hoods and closed systems for reactions .

- Inert handling : Employ Schlenk lines for air-sensitive steps (e.g., aldehyde formation) to prevent peroxide formation .

- Waste management : Quench reactive residues with sodium bisulfite (for aldehydes) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.